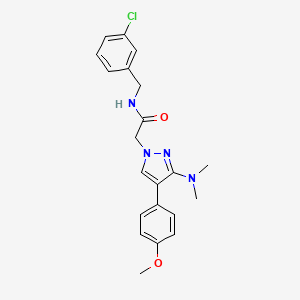

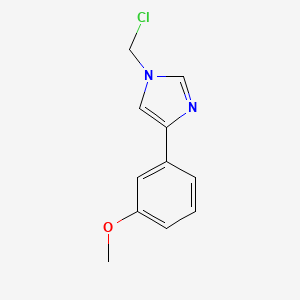

N-(6-溴-1,3-苯并噻唑-2-基)-5-甲氧基-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” is similar in structure . It has a molecular weight of 300.22 and is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI Code. For example, the InChI Code for “N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” is 1S/C11H14BrN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For example, “N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” is a solid at room temperature and has a molecular weight of 300.22 .科学研究应用

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their cytotoxic properties. Some compounds with the thiazole moiety have shown promising results in inhibiting the growth of tumor cells. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cell lines .

Antimicrobial and Antifungal Activity

The thiazole ring is a common structure found in various antimicrobial and antifungal agents. This includes drugs like sulfathiazole, which is known for its effectiveness against bacterial infections. The presence of the thiazole ring in these compounds contributes to their ability to inhibit the growth of harmful microorganisms .

Neuroprotective Effects

Thiazole derivatives are being explored for their neuroprotective effects. This research is particularly relevant in the context of neurodegenerative diseases, where the compounds could potentially play a role in protecting neurons from damage or degeneration .

Quorum Sensing Inhibition

Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Thiazole derivatives have been identified as potential quorum sensing inhibitors, which could disrupt bacterial communication and thereby reduce their virulence and ability to form biofilms .

Anti-inflammatory and Analgesic Properties

Compounds containing the thiazole ring have been reported to exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new pain relief medications with fewer side effects compared to current treatments .

Antiviral Activity

Thiazole derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them a subject of interest in the development of treatments for viral infections .

Antihypertensive and Cardiovascular Effects

Research has indicated that thiazole derivatives can have antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular conditions .

Antidiabetic Activity

The thiazole ring is being studied for its potential use in antidiabetic drugs. These compounds may help in regulating blood sugar levels, offering a new approach to diabetes management .

安全和危害

属性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS2/c1-20-9-3-5-12-11(7-9)18-15(21-12)19-14-17-10-4-2-8(16)6-13(10)22-14/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXGLONCLVYVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)

![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)

![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)